molecular formula C4H9ClF3NO B2471693 1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride CAS No. 2206668-18-8

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

Cat. No.: B2471693
CAS No.: 2206668-18-8
M. Wt: 179.57
InChI Key: ZJGKYDGXVATMFY-UHFFFAOYSA-N
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Description

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a chemical compound with the molecular formula C4H9ClF3NO and a molecular weight of 179.57 g/mol . This compound is characterized by the presence of a trifluoromethoxy group, which imparts unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability.

Scientific Research Applications

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is utilized in various scientific research fields:

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

The synthesis of 1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride typically involves the reaction of 1-methyl-2-trifluoromethoxy-ethylamine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule.

Mechanism of Action

The mechanism of action of 1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical properties and enhances its utility in various research and industrial applications.

Properties

IUPAC Name

1-(trifluoromethoxy)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGKYDGXVATMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2206668-18-8
Record name 1-(trifluoromethoxy)propan-2-amine hydrochloride
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